N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide
Brand Name: Vulcanchem
CAS No.: 864859-81-4
VCID: VC6527303
InChI: InChI=1S/C23H17F2N3O2S2/c1-12(29)28-10-9-13-18(11-28)32-23(27-21(30)20-14(24)5-4-6-15(20)25)19(13)22-26-16-7-2-3-8-17(16)31-22/h2-8H,9-11H2,1H3,(H,27,30)
SMILES: CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC=C5F)F
Molecular Formula: C23H17F2N3O2S2
Molecular Weight: 469.52

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide

CAS No.: 864859-81-4

Cat. No.: VC6527303

Molecular Formula: C23H17F2N3O2S2

Molecular Weight: 469.52

* For research use only. Not for human or veterinary use.

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide - 864859-81-4

Specification

CAS No. 864859-81-4
Molecular Formula C23H17F2N3O2S2
Molecular Weight 469.52
IUPAC Name N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,6-difluorobenzamide
Standard InChI InChI=1S/C23H17F2N3O2S2/c1-12(29)28-10-9-13-18(11-28)32-23(27-21(30)20-14(24)5-4-6-15(20)25)19(13)22-26-16-7-2-3-8-17(16)31-22/h2-8H,9-11H2,1H3,(H,27,30)
Standard InChI Key DRPWULMRFCXJHI-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC=C5F)F

Introduction

Synthesis Pathways

The synthesis of this compound likely involves multi-step organic reactions to assemble the heterocyclic systems and functional groups. Based on related literature:

  • Formation of Benzothiazole Core:

    • Benzothiazoles are typically synthesized via condensation reactions involving 2-aminothiophenol and carboxylic acids or derivatives.

  • Construction of Tetrahydrothienopyridine Ring:

    • This step may involve cyclization reactions using precursors like thiophenes and amines under acidic or basic conditions.

  • Coupling with Difluorobenzamide:

    • The final step likely involves amidation or coupling reactions using difluorobenzoic acid derivatives and activated intermediates.

Biological Activities

Compounds with similar structures have been studied extensively for their biological activities. The presence of benzothiazole and thienopyridine moieties suggests potential applications in pharmacology:

  • Antimicrobial Activity:

    • Benzothiazole derivatives are known for their antimicrobial properties against Gram-positive and Gram-negative bacteria .

  • Urease Inhibition:

    • Related compounds have demonstrated significant urease inhibitory activity in enzyme assays .

  • Anticancer Potential:

    • The thienopyridine framework has been linked to cytotoxic activity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

  • Anti-inflammatory Properties:

    • Molecular docking studies suggest that such compounds may inhibit enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways .

Potential Applications

Given its structural complexity and the known activities of related compounds, this molecule could serve as a lead compound for drug discovery in the following areas:

  • Antimicrobial Agents: Effective against resistant bacterial strains.

  • Cancer Therapeutics: Targeting specific cancer pathways such as apoptosis induction.

  • Enzyme Inhibition Studies: Particularly for urease or lipoxygenase enzymes.

Research Gaps and Future Directions

Despite its promising structure, detailed experimental evaluation is required to confirm its biological activities:

  • In Vitro Studies:

    • Antimicrobial testing against a broad spectrum of pathogens.

    • Cytotoxicity assays on various cancer cell lines.

  • Molecular Docking and Dynamics:

    • Computational studies to predict binding affinities with target proteins.

  • Pharmacokinetics and Toxicity:

    • ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling to assess drug-likeness.

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